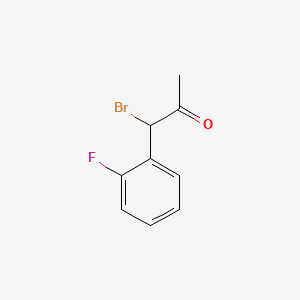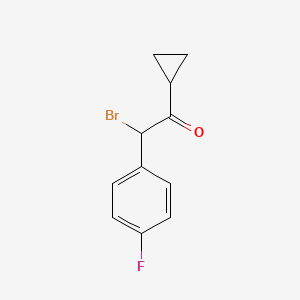
6-Hydroxy Bentazon-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy Bentazon-d7 is a deuterated derivative of Bentazon, a well-known herbicide. The compound has a molecular formula of C10H5D7N2O4S and a molecular weight of 263.32. It is primarily used in scientific research, particularly in the field of proteomics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy Bentazon-d7 involves the incorporation of deuterium atoms into the Bentazon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high standards required for research-grade chemicals.
化学反応の分析
Types of Reactions
6-Hydroxy Bentazon-d7 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
6-Hydroxy Bentazon-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: Used as a standard in mass spectrometry to study protein structures and functions.
Metabolomics: Helps in the identification and quantification of metabolites in biological samples.
Environmental Science: Used to trace the fate and transport of herbicides in the environment.
Pharmacokinetics: Assists in studying the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of 6-Hydroxy Bentazon-d7 is similar to that of Bentazon. It inhibits electron transport in the photosynthetic apparatus of plant cells by competing with quinone B for the binding site in photosystem II. This leads to the disruption of photosynthesis and ultimately the death of the plant.
類似化合物との比較
Similar Compounds
Bentazon: The non-deuterated form of 6-Hydroxy Bentazon-d7.
6-Hydroxy Bentazon: Another derivative of Bentazon without deuterium labeling.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications that require stable isotope labeling. This allows for more precise and accurate measurements in mass spectrometry and other analytical techniques.
特性
CAS番号 |
1330180-76-1 |
|---|---|
分子式 |
C10H12N2O4S |
分子量 |
263.319 |
IUPAC名 |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-hydroxy-2,2-dioxo-1H-2$l^{6} |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3/i1D3,2D3,6D |
InChIキー |
PVKWIOBXPPFARA-NWOXSKRJSA-N |
SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O |
同義語 |
6-Hydroxy-3-(1-methylethyl-d7)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-Dioxide; _x000B_6-Hydroxybentazone-d7; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











